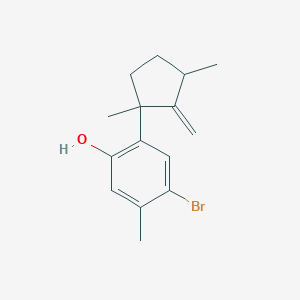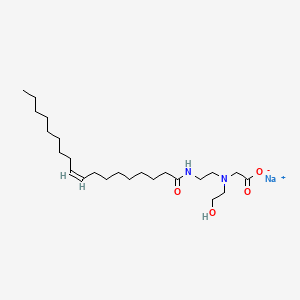
Sodium oleoamphoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium oleoamphoacetate is a versatile surfactant widely used in personal care products. It is known for its ability to reduce surface tension, making it an effective cleansing and foaming agent. This compound is particularly valued in the cosmetics industry for its mildness and compatibility with various skin types .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium oleoamphoacetate is typically synthesized through the reaction of oleic acid with sodium hydroxide, followed by the introduction of an amine group and subsequent acetylation. The process involves several steps:
Saponification: Oleic acid reacts with sodium hydroxide to form sodium oleate.
Amidation: Sodium oleate is then reacted with an amine, such as glycine, to form an amide.
Acetylation: The amide is acetylated to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Sodium oleoamphoacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have varied applications.
Reduction: Reduction reactions can modify its functional groups, altering its properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids, while reduction might produce alcohols .
Aplicaciones Científicas De Investigación
Sodium oleoamphoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological studies, it serves as a mild detergent for cell lysis and protein extraction.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of shampoos, conditioners, and other personal care products for its cleansing and foaming properties
Mecanismo De Acción
The primary mechanism of action of sodium oleoamphoacetate is its ability to reduce surface tension, which allows it to emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. On a molecular level, it interacts with lipid bilayers, disrupting their structure and facilitating the removal of oils and debris .
Comparación Con Compuestos Similares
- Sodium cocoamphoacetate
- Disodium cocoamphodiacetate
- Cocamidopropyl betaine
Comparison: Sodium oleoamphoacetate is unique in its balance of mildness and effectiveness. While sodium cocoamphoacetate and disodium cocoamphodiacetate are also mild surfactants, they may not offer the same level of foaming and cleansing efficiency. Cocamidopropyl betaine is another mild surfactant but can sometimes cause skin irritation in sensitive individuals .
Propiedades
Número CAS |
93919-85-8 |
|---|---|
Fórmula molecular |
C24H45N2NaO4 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
sodium;2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30);/q;+1/p-1/b10-9-; |
Clave InChI |
IPYKAMBNXWKFTC-KVVVOXFISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


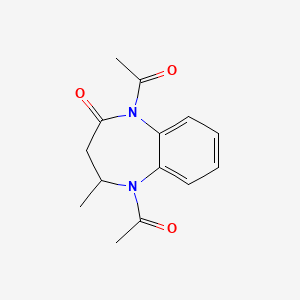
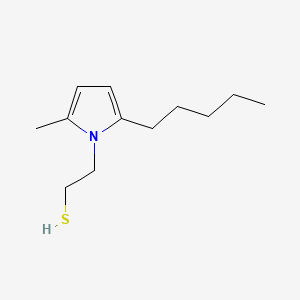
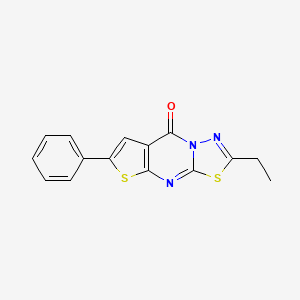
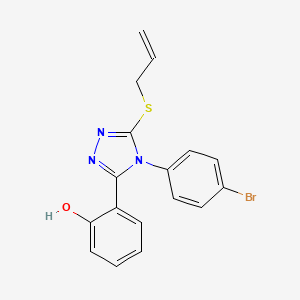
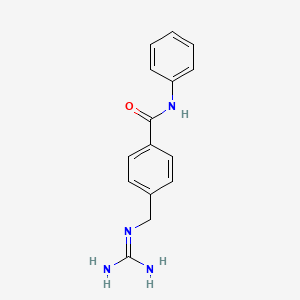
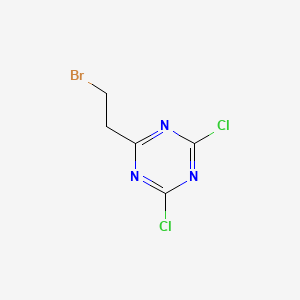
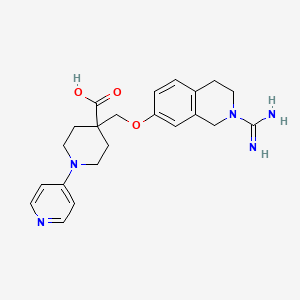


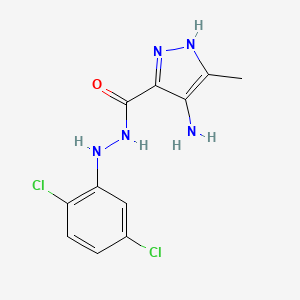

![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
